5-tert-Butyl-1,3-benzodioxol-2-one is a synthetic organic compound characterized by its unique molecular structure and potential applications in various fields, including chemistry, biology, and medicine. This compound belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities and utility in organic synthesis.
5-tert-Butyl-1,3-benzodioxol-2-one is classified under the following categories:
The synthesis of 5-tert-Butyl-1,3-benzodioxol-2-one typically involves the reaction of 5-tert-butylcatechol with phosgene or its derivatives. The general reaction can be summarized as follows:
The molecular structure of 5-tert-Butyl-1,3-benzodioxol-2-one features a benzodioxole ring with a tert-butyl group and a carbonyl group at the second position.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂O₃ |
Molecular Weight | 192.21 g/mol |
IUPAC Name | 5-tert-butyl-1,3-benzodioxol-2-one |
InChI | InChI=1S/C₁₁H₁₂O₃/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H₃ |
InChI Key | KLQJKXDFHGURBO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)OC(=O)O2 |
5-tert-Butyl-1,3-benzodioxol-2-one can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-tert-butyl-1,3-benzodioxol-2-one involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activities related to oxidative stress pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activities .
The compound is typically presented as a solid with specific melting points that can vary based on purity and crystallization methods.
Key chemical properties include:
5-tert-butyl-1,3-benzodioxol-2-one has various scientific applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3